molecular formula C13H14N2O3 B14304152 N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide CAS No. 113516-72-6

N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide

Katalognummer: B14304152
CAS-Nummer: 113516-72-6
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: ILXMNWYVBPEHEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O3. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a piperidine ring and an acetamide group, making it a valuable building block for synthesizing more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide typically involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or acetic acid. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a unique combination of properties that make it suitable for a wide range of applications in research and industry .

Eigenschaften

CAS-Nummer

113516-72-6

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

N-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H14N2O3/c1-8(16)14-10-4-2-9(3-5-10)11-6-7-12(17)15-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,16)(H,15,17,18)

InChI-Schlüssel

ILXMNWYVBPEHEC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C2CCC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.